

Target Identification for (R)-BromoenoL Lactone: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-BromoenoL lactone

Cat. No.: B564792

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Abstract

(R)-BromoenoL lactone ((R)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2y (iPLA2y), an enzyme implicated in various physiological and pathological processes. However, a comprehensive understanding of its full target profile is crucial for its application as a specific chemical probe and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known targets of (R)-BEL, the signaling pathways it modulates, and detailed experimental protocols for its target identification and validation. Quantitative data on its inhibitory activity are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

(R)-BromoenoL lactone is a chiral, mechanism-based inhibitor that has been instrumental in elucidating the roles of calcium-independent phospholipase A2 (iPLA2) enzymes.^[1] As a "suicide" substrate, its cleavage product covalently modifies the target enzyme, leading to irreversible inhibition.^[2] While (R)-BEL exhibits selectivity for iPLA2y, it is essential for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. This guide serves as a comprehensive resource for researchers utilizing (R)-BEL, providing critical information on its target landscape and the methodologies to investigate its interactions.

Target Profile of (R)-BromoenoL Lactone

The primary target of (R)-BEL is iPLA2 γ . However, studies have revealed its interaction with other proteins, particularly at higher concentrations. The inhibitory activities of (R)-BEL and its related compounds are summarized in the tables below.

Table 1: Inhibitory Activity of (R)-BromoenoL Lactone and Enantiomer

| Compound | Target | Species/Source | Assay Conditions | IC50 | Reference(s) |
|-----------------------|----------------|--------------------------------|--|---------------|--------------|
| (R)-BromoenoL lactone | iPLA2 γ | Human recombinant | - | ~0.6 μ M | [1][3] |
| (S)-BromoenoL lactone | iPLA2 β | Rat aortic smooth muscle cells | Vasopressin-induced arachidonate release | 2 μ M | [4] |
| (R)-BromoenoL lactone | iPLA2 β | - | High doses | 20-30 μ M | [1] |

Table 2: Inhibitory Activity of Bromoenol Lactone (Racemic or Unspecified)

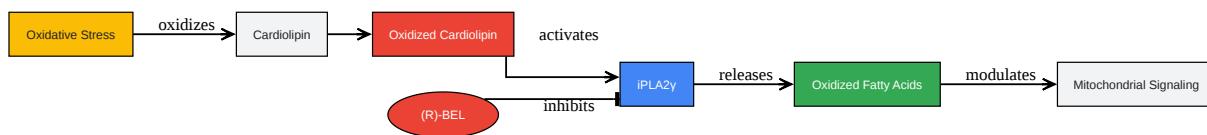
| Compound | Target | Species/Source | Assay Conditions | IC50 / Ki | Reference(s) |
|-------------------------------|--------------------------------------|-------------------|--|------------------|--------------|
| Bromoeno ^l lactone | iPLA2 β | - | - | \sim 7 μ M | [2][5] |
| Bromoeno ^l lactone | Macrophage iPLA2 | - | Concentration-dependent | 60 nM | [6][7] |
| Bromoeno ^l lactone | Myocardial cytosolic iPLA2 | Canine | Mechanism-based inhibition | $K_i = 180$ nM | [6][7] |
| Bromoeno ^l lactone | Chymotrypsin | - | Enzyme-activated irreversible inhibition | $K_i = 636$ nM | [6][7][8] |
| Bromoeno ^l lactone | Phosphatidate phosphohydrolase (PAP) | P388D macrophages | - | 8 μ M | [8] |
| Bromoeno ^l lactone | TRPC5 channels | - | Low micromolar concentration | 10.6 μ M | [9] |
| Bromoeno ^l lactone | TRPC6 channels | - | Low micromolar concentration | 7.2 μ M | [9] |

Signaling Pathways Modulated by (R)-Bromoeno^l Lactone

The inhibitory action of (R)-BEL on its targets leads to the modulation of several key signaling pathways.

iPLA2y-Mediated Mitochondrial Signaling

iPLA2y is located in mitochondria and plays a crucial role in the hydrolysis of oxidized cardiolipin, releasing oxidized fatty acids that act as signaling molecules. Inhibition of iPLA2y by (R)-BEL can therefore impact mitochondrial bioenergetics and signaling pathways related to oxidative stress.[10]

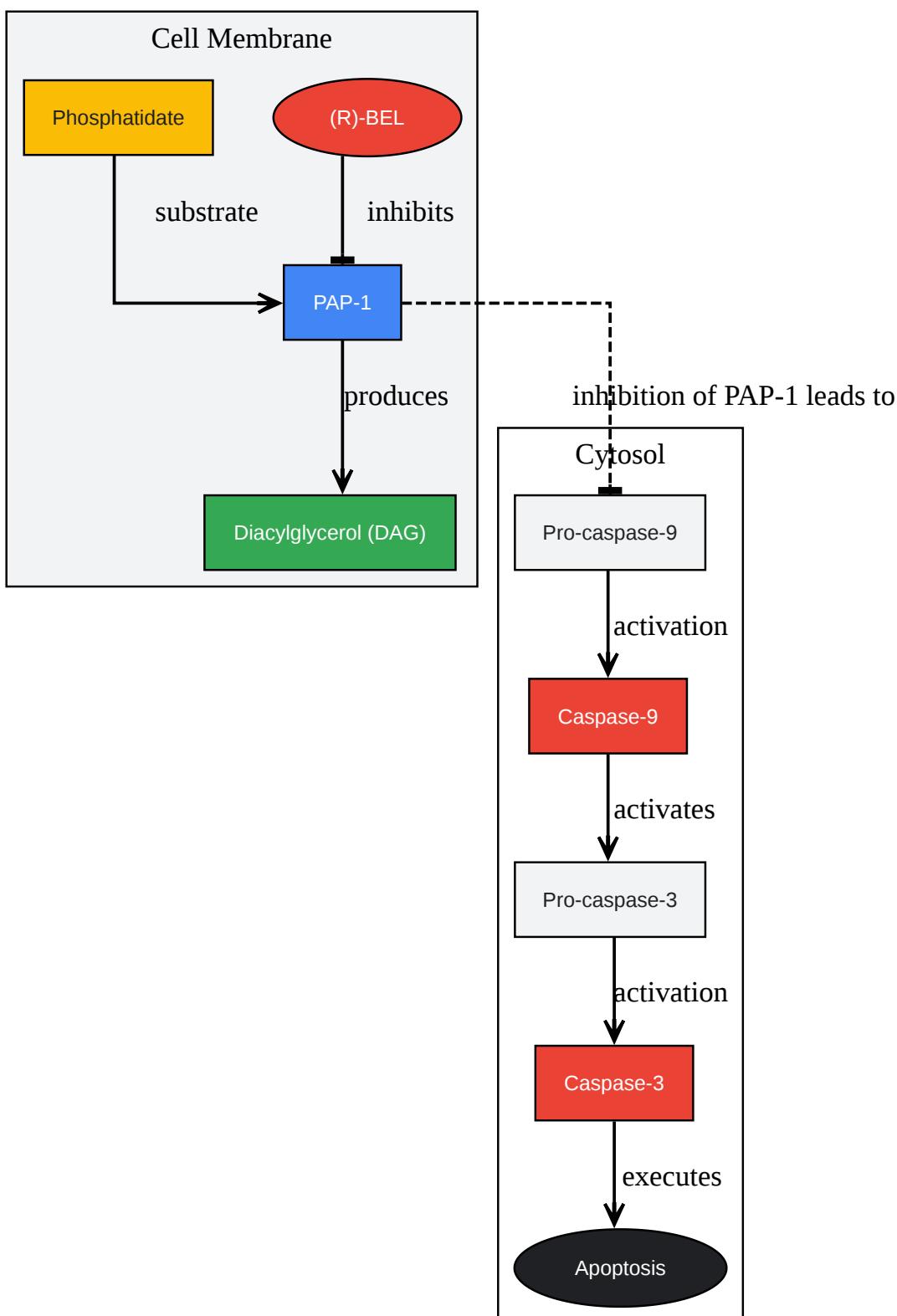


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iPLA2y-mediated mitochondrial signaling pathway.

Phosphatidate Phosphohydrolase-1 (PAP-1) and Apoptosis

Bromoeno lactone has been shown to inhibit PAP-1, a key enzyme in lipid metabolism that converts phosphatidate to diacylglycerol (DAG).[11][12] DAG is a crucial second messenger involved in multiple signaling cascades, including those regulating cell survival and apoptosis. [13] Inhibition of PAP-1 by BEL can lead to the induction of apoptosis through a mitochondrial pathway involving the activation of caspase-9 and caspase-3.[11][12][14]

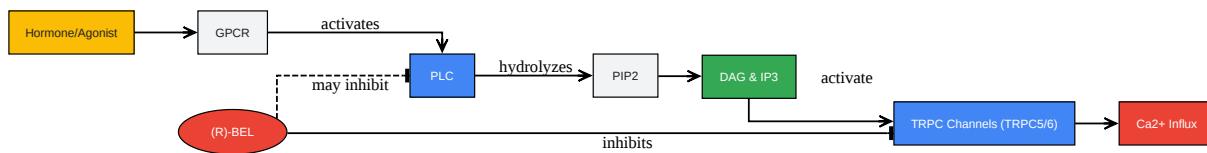


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PAP-1 inhibition by (R)-BEL leading to apoptosis.

TRPC Channel Modulation

Bromoeno1 lactone can inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC5 and TRPC6, in a manner that appears to be independent of its effects on iPLA2.[15][16] This inhibition may be linked to the attenuation of Phospholipase C (PLC) activity, which is an upstream activator of TRPC channels.[15][16]



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Modulation of TRPC channels by Bromoenol Lactone.

Experimental Protocols for Target Identification and Validation

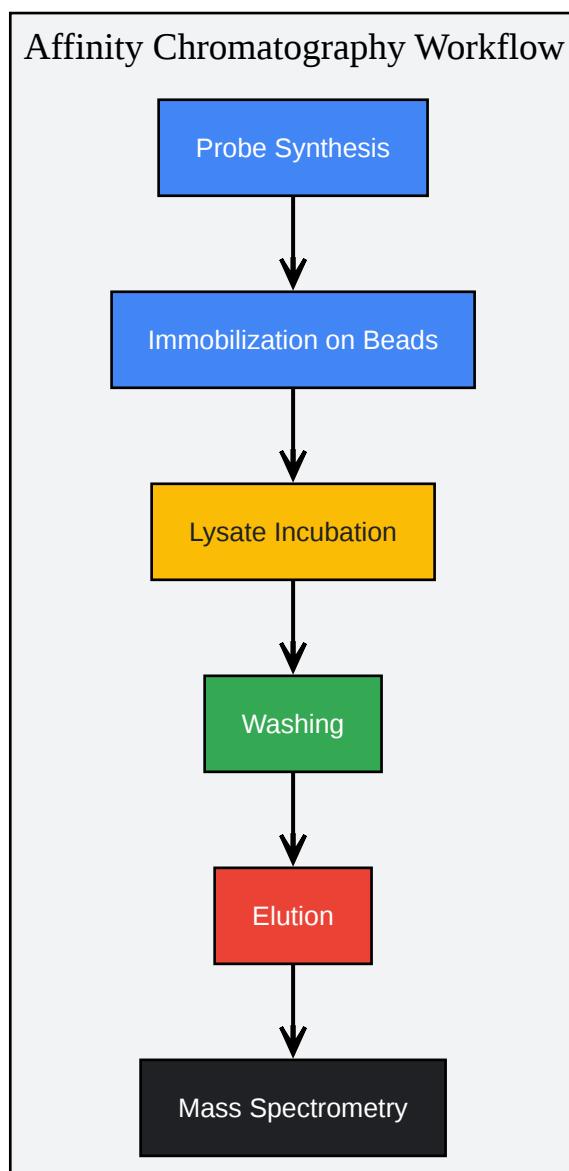
A multi-pronged approach is recommended to confidently identify and validate the targets of (R)-BEL.

General Target Identification Strategies

This method utilizes a modified version of the small molecule inhibitor to "pull down" its binding partners from a cell lysate.[1][14][17]

- Probe Synthesis: Synthesize an (R)-BEL analog containing a linker and an affinity tag (e.g., biotin). A photo-reactive group can be incorporated for covalent capture.
- Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
- Lysate Incubation: Incubate the beads with cell or tissue lysate to allow the probe to bind to its target proteins.

- Washing: Perform stringent washes to remove non-specifically bound proteins.
- Elution: Elute the bound proteins, for example, by competing with an excess of free (R)-BEL.
- Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

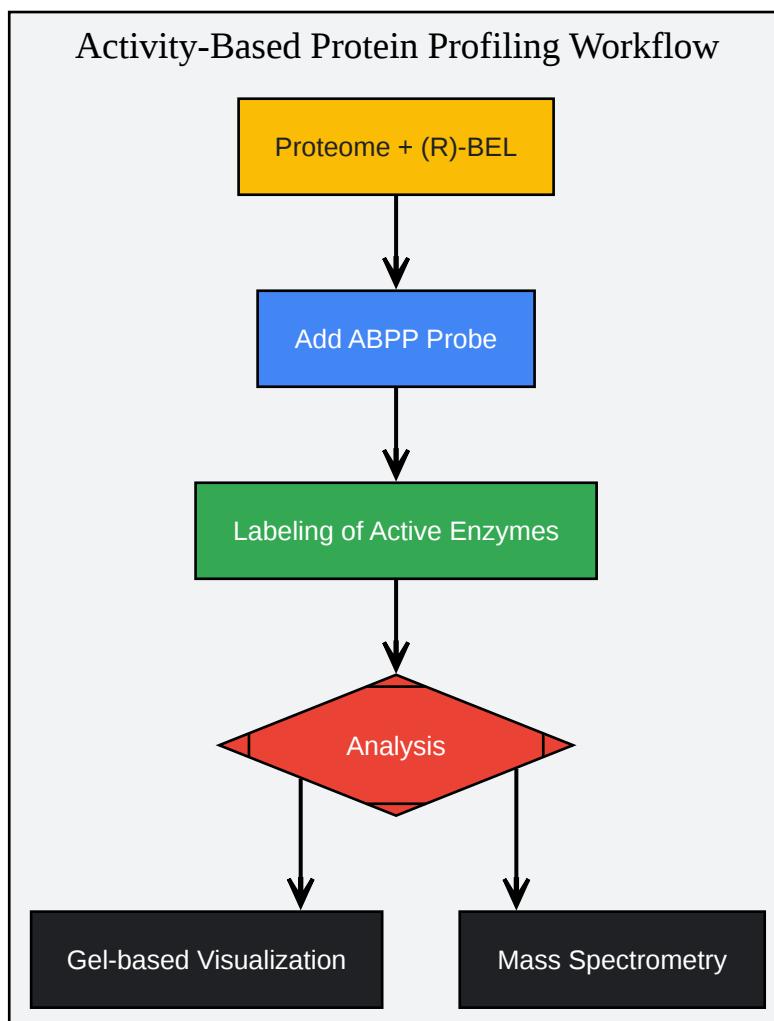


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Workflow for Affinity Chromatography.

ABPP is a powerful technique for identifying the targets of covalent inhibitors directly in a complex proteome.[\[3\]](#)[\[7\]](#)[\[18\]](#)

- Probe Design: Utilize a probe that mimics the structure of (R)-BEL and contains a reporter tag (e.g., a fluorophore or biotin).
- Competitive Profiling:
 - Pre-incubate the proteome with varying concentrations of (R)-BEL.
 - Add the ABPP probe to label the remaining active enzyme targets.
- Analysis:
 - Gel-based: Visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of (R)-BEL indicates it is a target.
 - Mass Spectrometry-based: Biotinylated probes can be used to enrich labeled proteins for identification and quantification by LC-MS/MS.



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